N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a tetrahydro-2H-pyran moiety and a phenyl substituent. The methoxymethyl group at position 5 of the thiadiazole ring and the tetrahydropyran-carboxamide backbone may influence solubility, bioavailability, and target binding efficiency .
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C16H19N3O3S/c1-21-11-13-18-19-15(23-13)17-14(20)16(7-9-22-10-8-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19,20) |
InChI Key |
DRSPWDRLRLJDIK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been explored for its potential as an antimicrobial agent . Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities. In vitro studies have shown promising results against various pathogens, making it a candidate for further development as an antibiotic or antifungal drug.
Anticancer Activity
The compound's unique structure allows for interaction with biological targets involved in cancer proliferation. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor , which is relevant in the context of inflammatory diseases and cancer therapy.
Agricultural Applications
Due to its biological activity, this compound may also find applications in agriculture as a pesticide or herbicide . Compounds with similar structures have been shown to possess herbicidal properties by inhibiting key enzymes in plant growth pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; potential as a therapeutic agent was suggested based on molecular docking results. |
| Study C | Agricultural Use | Showed effective herbicidal action against common weeds; further field studies recommended for efficacy assessment. |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,3,4-thiadiazole family, which includes derivatives like N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide and 4-amino-5-phenyl-1,3,4-thiadiazole-2-thiol. Key structural differences lie in the substitution patterns:
- Methoxymethyl vs.
- Tetrahydropyran-Carboxamide Backbone : Unlike simpler aryl or alkyl side chains in analogues, this moiety may confer stereochemical specificity for target interactions.
Pharmacokinetic Profiles
Compared to 4-phenyl-1,3,4-thiadiazole-2-carboxamide , the tetrahydropyran ring in the target compound enhances metabolic stability (t1/2 = 6.2 hours vs. 3.1 hours in rat liver microsomes), attributed to reduced oxidative metabolism.
Research Findings and Limitations
While the Mosmann assay provides robust cytotoxicity data , detailed mechanistic studies (e.g., target binding, in vivo efficacy) for this compound remain sparse.
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.4 g/mol. The structure includes a thiadiazole ring, which is known for its significant biological activities due to its ability to interact with various biological targets.
1. Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. A study noted that certain thiadiazole derivatives demonstrated effective antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia cell lines (K562) with IC50 values ranging from 7.4 µM to 25.75 µM .
2. Antimicrobial Properties
Thiadiazole derivatives are recognized for their antibacterial and antifungal activities. They have been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
3. Anti-inflammatory Effects
Compounds containing the thiadiazole moiety have exhibited significant anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could reduce paw edema in animal models, suggesting potential as anti-inflammatory agents comparable to established drugs like indomethacin .
4. Anticonvulsant Activity
The anticonvulsant properties of thiadiazole compounds have also been explored. The pharmacophoric features of these compounds allow them to bind effectively to receptors involved in seizure activity, presenting a viable option for epilepsy treatment .
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances interaction with target proteins.
- π-Cation Interactions : These interactions contribute to the binding affinity and specificity towards certain receptors.
- Structural Diversity : The multi-ring structure allows for versatile interactions with various biological targets.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Anticancer Trials : A series of in vitro studies revealed that specific derivatives significantly reduced cell viability in cancer models without affecting normal cells .
- Antimicrobial Testing : Clinical isolates of bacteria were subjected to testing against thiadiazole compounds, showing reduced growth rates and effective inhibition zones compared to controls .
- Inflammation Models : Animal models treated with thiadiazole derivatives exhibited decreased inflammation markers compared to untreated groups, supporting their potential use in inflammatory diseases .
Q & A
Basic Synthesis: What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are involved?
Answer:
The compound’s core structure (1,3,4-thiadiazol-2-ylidene and tetrahydro-2H-pyran) is typically synthesized via:
- Condensation reactions : Reaction of 1,3,4-thiadiazol-2-amine derivatives with aldehydes or ketones under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). For example, thiadiazol-2-ylidene derivatives are formed using aromatic aldehydes and triethylamine as a catalyst .
- Cycloaddition strategies : Cyclization of intermediates (e.g., hydrazides or thioureas) with reagents like chloroacetyl chloride or phosphorus oxychloride at elevated temperatures (100–120°C) .
- Key conditions : Control of Z/E isomerism via steric or electronic effects in the methoxymethyl group requires careful selection of reaction time and temperature .
Advanced Synthesis: How can researchers optimize stereochemical outcomes for the Z-configured thiadiazol-2(3H)-ylidene moiety?
Answer:
- Catalytic control : Use chiral auxiliaries or asymmetric catalysts (e.g., Cinchona alkaloids) during condensation steps to favor the Z-isomer .
- Solvent effects : Polar solvents like ethanol or acetonitrile stabilize the transition state for Z-configuration formation .
- Temperature modulation : Lower temperatures (0–25°C) reduce thermal isomerization risks. Validate outcomes via NOESY NMR to confirm spatial proximity of substituents .
Basic Characterization: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- 1H/13C NMR : Identify methoxymethyl (-OCH2O-) protons (δ 3.3–3.5 ppm) and thiadiazole ring protons (δ 7.8–8.2 ppm). Compare with analogs in .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 378.1). Fragmentation patterns validate the thiadiazole and tetrahydro-2H-pyran moieties .
- IR spectroscopy : Stretching frequencies for C=N (1640–1680 cm⁻¹) and C=O (1720–1750 cm⁻¹) confirm functional groups .
Advanced Structural Analysis: How can researchers resolve discrepancies in NMR data for similar compounds?
Answer:
- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving overlapping signals (e.g., distinguishing thiadiazole vs. pyran protons) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF). Adjust for solvent effects in simulations .
- X-ray crystallography : For crystalline derivatives, single-crystal XRD provides unambiguous stereochemical assignments. Example: used XRD to confirm pyrazole-thiazole configurations .
Basic Pharmacological Profiling: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC50 values are calculated via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated probes. highlights pyrazole analogs targeting cannabinoid receptors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
Advanced Pharmacological Analysis: How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?
Answer:
- Analog synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2 or -CF3) and compare bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., CYP3A4). highlights thiazole-triazole analogs binding to catalytic sites .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinities. Correlate with experimental IC50 values .
Data Contradiction Analysis: How to address inconsistencies in reported bioactivity data for structural analogs?
Answer:
- Assay standardization : Ensure consistent cell lines, incubation times, and compound purity (>95% by HPLC). notes batch-dependent variability in CYP3A4 inhibition .
- Metabolic stability : Evaluate compound degradation in assay media (e.g., liver microsomes). Use LC-MS to quantify intact compound .
- Statistical rigor : Apply multivariate analysis (ANOVA) to differentiate true bioactivity from noise. Report p-values and confidence intervals .
Advanced Methodological Design: What strategies improve yield in multi-step syntheses?
Answer:
- Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., cyclization with POCl3) .
- Microwave-assisted synthesis : Reduce reaction times for condensation steps (e.g., from 24 hours to 30 minutes) .
- Workup optimization : Use SPE cartridges for rapid purification of intermediates, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
